Boc-D-Glu(Obzl)-Oh
CAS No.: 35793-73-8
Cat. No.: VC21541405
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35793-73-8 |
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Molecular Formula | C17H23NO6 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
Standard InChI | InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 |
Standard InChI Key | AJDUMMXHVCMISJ-CYBMUJFWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Chemical Structure and Physicochemical Properties
Boc-D-Glu(OBzl)-OH belongs to the class of N-Boc-protected amino acids with the molecular formula C₁₇H₂₃NO₆ and a molecular weight of 337.37 g/mol . Its structure comprises a D-glutamic acid backbone, where the α-amino group is blocked by the Boc group, and the γ-carboxylic acid is esterified with a benzyl group. The stereochemistry at the α-carbon is critical for its application in synthesizing enantiomerically pure peptides .
Table 1: Key Specifications of Boc-D-Glu(OBzl)-OH
The benzyl ester group enhances solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), facilitating its use in SPPS . The Boc group, stable under basic conditions, is cleaved under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane .
Synthesis and Industrial Production
Synthetic Route
The synthesis of Boc-D-Glu(OBzl)-OH involves sequential protection of D-glutamic acid:
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Amino Group Protection: Reaction of D-glutamic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) yields N-Boc-D-glutamic acid .
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Carboxyl Group Protection: The γ-carboxylic acid is esterified with benzyl alcohol using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as coupling agents .
The reaction sequence ensures high regioselectivity, with the γ-ester formed preferentially due to steric and electronic factors. Industrial-scale production employs automated synthesizers and high-performance liquid chromatography (HPLC) for purification, achieving yields exceeding 85% .
Quality Control
Lot-specific data, including residual solvent content and enantiomeric excess, are verified via:
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Titration: Quantifies active amino groups to confirm Boc protection efficiency .
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Chiral HPLC: Ensures >99% enantiomeric purity by separating D- and L-isomers .
Applications in Peptide and Polymer Science
Peptide Synthesis
Boc-D-Glu(OBzl)-OH is a cornerstone in Boc-SPPS, particularly for incorporating D-glutamic acid residues into peptides. The benzyl ester’s stability during iterative coupling cycles prevents undesired side reactions, while its cleavage under anhydrous HF or TFMSA enables precise γ-carboxyl deprotection . For example, this derivative has been used to synthesize:
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Antimicrobial peptides: Incorporating D-amino acids to enhance protease resistance .
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Receptor-targeted ligands: Facilitating γ-carboxyl-mediated interactions with biological targets .
Poly-α-Glutamic Acid Production
The compound serves as a monomer in synthesizing poly-α-glutamic acid (PGA) via ring-opening polymerization of its N-carboxy anhydride (NCA) derivative. Key advantages include:
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Suppressed Pyroglutamate Formation: Unlike γ-methyl or γ-ethyl esters, the γ-benzyl ester minimizes spontaneous cyclization during polymerization .
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Controlled Deprotection: Post-polymerization treatment with TFA removes Boc groups without affecting the benzyl ester, enabling subsequent functionalization .
Analytical Characterization Methods
Structural Confirmation
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